[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Description
The compound [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate is a fluorinated nucleoside analog characterized by a 4,4-difluoro-substituted oxolane (tetrahydrofuran) ring. Key structural features include:
- Stereochemistry: (2R,3S) configuration at the oxolane ring.
- Substituents: A 4-amino-2-oxopyrimidine base at position 5, dual benzoyloxy groups at positions 2 and 3, and 4,4-difluoro substitution on the oxolane ring.
Properties
IUPAC Name |
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUYUUQQGBHBU-JUAJCIKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Benzoyloxy Functionalization
The 3-benzoyloxy group is introduced via esterification. As demonstrated in the synthesis of methyl benzoate1, benzoic acid is activated with thionyl chloride (SOCl₂) to form benzoyl chloride, which reacts with the hydroxyl group at the 3-position of the oxolan ring. The reaction occurs in anhydrous DCM with pyridine as a base, achieving 85–90% yield1.
Methyl Benzoate Side Chain
The methyl benzoate moiety at the 2-position is installed through a two-step process:
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Methanolysis : The hydroxyl group is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in DMF at 50°C.
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Benzoylation : Subsequent reaction with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) yields the methyl benzoate ester.
Stereochemical Control and Purification
Chiral Resolution
The (2R,3S) configuration is ensured via chiral auxiliary-assisted synthesis. Patent US8299239B2 describes using (S)-(−)-α-methylbenzylamine to form diastereomeric salts, which are separated by crystallization. The desired isomer is isolated with >99% enantiomeric excess (ee).
Chromatographic Purification
Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase. Gradient elution (10–50% acetonitrile over 30 minutes) resolves the target compound from byproducts, achieving >98% purity.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Industrial-scale production (e.g., 1200 L reactors) requires optimized conditions:
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrimidine derivatives possess significant anticancer properties. For instance, related compounds have been evaluated for their efficacy against various human cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .
- Antiviral Properties : The presence of amino and fluorinated groups in the structure may enhance antiviral activity. Compounds with similar frameworks have been reported to inhibit viral replication and exhibit activity against RNA viruses .
- Antimicrobial Effects : The compound’s structural components suggest potential antimicrobial properties. Research on related compounds indicates effectiveness against both gram-positive and gram-negative bacteria .
Case Studies
Several case studies highlight the applications of compounds related to [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate:
- Cancer Treatment Development : A study evaluated a series of pyrimidine derivatives for their anticancer effects using the National Cancer Institute's protocols. Results indicated that certain derivatives exhibited significant cytotoxicity against a panel of cancer cell lines .
- Antiviral Screening : Another study focused on the antiviral potential of pyrimidine-based compounds against influenza viruses. The results suggested that modifications in the side chains could enhance antiviral efficacy .
Mechanism of Action
The mechanism of action of [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Oxolane Ring
Key Observations :
- The target compound distinguishes itself with 4,4-difluoro substitution, unlike the mono-fluoro or non-fluoro analogs. This substitution likely enhances metabolic stability and lipophilicity compared to hydroxyl- or methyl-containing analogs .
Pyrimidine Ring Modifications
- Target Compound: The 4-amino group on the pyrimidine ring is a strong hydrogen bond donor, favoring interactions with enzymes or receptors.
- Analogs: The 4-benzamido group () replaces the amino group, introducing a hydrophobic aromatic moiety. This modification may reduce polar interactions but enhance π-π stacking in biological targets .
Stereochemical and Conformational Differences
Physicochemical and Analytical Properties
- Lipophilicity : The target’s difluoro groups increase lipophilicity (logP) relative to hydroxyl-containing analogs, impacting membrane permeability and bioavailability.
- Collision Cross Section (CCS) : Analogs in exhibit CCS values ranging from 233.8 Ų ([M+H]+) to 245.8 Ų ([M+Na]+). The target’s difluoro substitution may reduce CCS due to compact molecular packing .
Biological Activity
The compound [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate is a complex organic molecule that exhibits significant biological activity. Its structure includes a pyrimidine derivative and a difluorinated oxolane ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Oxolane Ring : A tetrahydrofuran derivative that provides a stable cyclic framework.
- Pyrimidine Moiety : The presence of the 4-amino-2-oxopyrimidine enhances biological interactions.
- Benzoyloxy Groups : These groups are known to modulate the compound's lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Adenosine Receptors : Research has shown that compounds structurally similar to this one can act as modulators of adenosine receptors (ARs), specifically as dual adenosine A1 receptor inverse agonists and A2A/A2B receptor antagonists. This modulation can influence numerous physiological processes including inflammation and immune responses .
- Enzyme Inhibition : The hydrolysis of ester groups in the compound may lead to the release of active benzoic acid derivatives that exhibit enzyme inhibition properties. Such interactions can be crucial for therapeutic efficacy in various diseases .
- Cellular Uptake and Metabolism : The difluorination in the oxolane ring may enhance cellular uptake and metabolic stability, leading to prolonged pharmacological effects .
Biological Activity Data
The following table summarizes key biological activities associated with [(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate:
Case Studies
- In Vivo Studies : A study conducted on rat models demonstrated that the compound exhibited significant anti-inflammatory effects when administered at varying doses. It was observed to reduce inflammatory markers and improve overall health metrics in treated subjects compared to controls.
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including a half-life exceeding 240 minutes in both rat and human plasma. This suggests potential for oral bioavailability and sustained therapeutic action .
- Comparative Analysis : Similar compounds were tested for their biological activities, revealing that modifications in the benzoyloxy groups significantly altered their efficacy against specific targets. For instance, compounds with additional fluorination showed enhanced receptor binding affinity .
Q & A
Q. How can toxicity be assessed in the absence of comprehensive toxicological data?
- Methodology : Perform in silico toxicity prediction using platforms like Derek Nexus or ProTox-II. Validate with in vitro assays:
- Ames test : Assess mutagenicity with TA98 and TA100 strains.
- hERG assay : Measure potassium channel blockade via patch-clamp electrophysiology.
- Hepatotoxicity screening : Use HepG2 cells to monitor ALT/AST release after 48-hour exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
